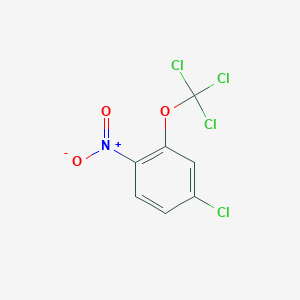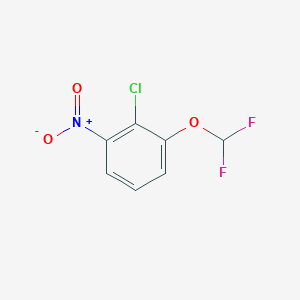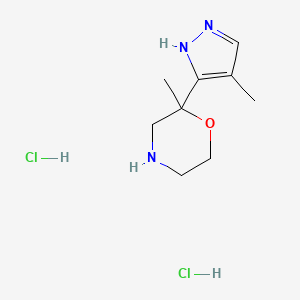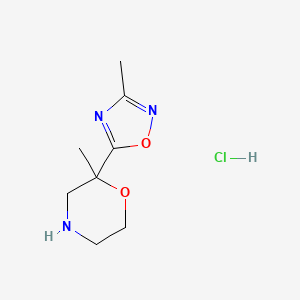![molecular formula C12H19NO5 B1402347 (3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1272757-86-4](/img/structure/B1402347.png)
(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a bicyclic structure with a carboxylic acid group, a hydroxy group, and an ester group. The bicyclic structure is a [2.2.1]heptane, which is a seven-membered ring with two bridgehead carbons .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the stereochemistry at the chiral centers. The compound has two chiral centers, which means it could potentially exist as four different stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups (carboxylic acid, ester, and hydroxy group) that could undergo various chemical reactions. For example, the carboxylic acid could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the carboxylic acid and hydroxy group in this compound) would increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Analogues
The compound is utilized in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are restricted analogues of 3-hydroxyproline. These analogues serve as precursors for pharmacologically significant compounds like epibatidine and its analogues, showcasing the compound's importance in the synthesis of biologically active molecules (Avenoza et al., 2002).
Platform for Functional Diversity
The compound provides a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, serving as a framework for an embedded γ-amino butyric acid (GABA) and leading to backbone-constrained analogues of drugs like baclofen and pregabalin. This illustrates its role in synthesizing structurally diverse and pharmacologically relevant molecules (Garsi et al., 2022).
Novel Approach to Ethanoproline
The compound is involved in novel synthetic approaches, exemplified by its use in synthesizing 2,4-ethanoproline, a novel approach that demonstrates its versatility in chemical synthesis and the production of structurally unique molecules (Grygorenko et al., 2009).
Synthesis of Constrained Modules for Medicinal Chemistry
It's used in the synthesis of novel morpholine amino acids like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and its enantiomers, which are compact modules in medicinal chemistry. These modules are crucial for modulating physicochemical and pharmacokinetic properties of drug candidates, highlighting the compound's significance in drug development and optimization (Kou et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent hydroxylation of the ring. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-methylpropan-2-ol", "2-azabicyclo[2.2.1]hept-5-en-3-one", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Succinic anhydride", "Triethylamine", "Diisopropylcarbodiimide", "N,N-Dimethylformamide", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the amine group with succinic anhydride and triethylamine in N,N-dimethylformamide", "Reduction of the ketone group with sodium borohydride in methanol", "Formation of the bicyclic ring system by treatment with methanesulfonic acid in ethyl acetate", "Hydroxylation of the ring with hydrogen peroxide in water", "Introduction of the carboxylic acid group by reaction with diisopropylcarbodiimide and succinic anhydride in N,N-dimethylformamide" ] } | |
| 1272757-86-4 | |
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(3S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9+/m1/s1 |
Clave InChI |
SDTKFYMBKIVOOR-YNTFGVKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@H]2O)C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)


![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)


![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)


